Cas no 716-03-0 (6-Fluoro-2-methylquinoline-4-carboxylic acid)

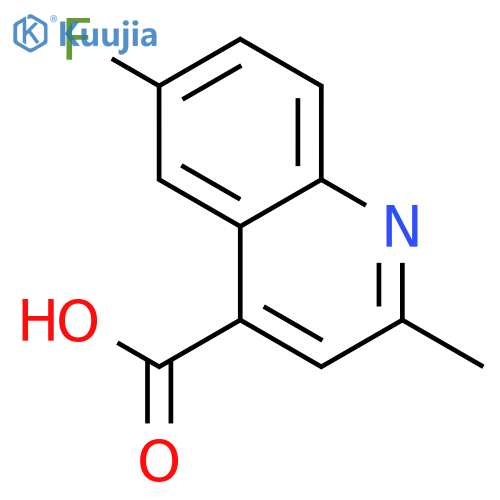

716-03-0 structure

商品名:6-Fluoro-2-methylquinoline-4-carboxylic acid

6-Fluoro-2-methylquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-2-methylquinoline-4-carboxylic acid

- 6-Fluoro-2-methyl-4-quinolinecarboxylic acid

- 6-Fluoro-2-methyl-quinoline-4-carboxylic acid

- 6-fluoro-2-methylquinoline-4-carboxylic acid(SALTDATA: FREE)

- 6-Fluor-2-methyl-chinolin-4-carbonsaeure

- J-518713

- Oprea1_779505

- G10329

- AF-399/40918279

- 6-fluoro-2-methylquinoline-4-carboxylic acid, AldrichCPR

- TimTec1_007000

- Oprea1_386076

- HMS1553O04

- 716-03-0

- EN300-86736

- NS-02166

- HMS3447C18

- SCHEMBL2343600

- SB68685

- DTXSID70351177

- MFCD02741579

- AKOS000166152

- KXMSETXWKPJCQS-UHFFFAOYSA-N

- DB-350426

- ALBB-004735

- BBL013249

- STK503286

-

- MDL: MFCD02741579

- インチ: InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)

- InChIKey: KXMSETXWKPJCQS-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O

計算された属性

- せいみつぶんしりょう: 205.05400

- どういたいしつりょう: 205.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 250 °C

- ふってん: 348.0±37.0 °C at 760 mmHg

- フラッシュポイント: 164.3±26.5 °C

- PSA: 50.19000

- LogP: 2.38050

- じょうきあつ: 0.0±0.8 mmHg at 25°C

6-Fluoro-2-methylquinoline-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

6-Fluoro-2-methylquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011864-500mg |

6-Fluoro-2-methyl-quinoline-4-carboxylic acid |

716-03-0 | 500mg |

1770.0CNY | 2021-07-13 | ||

| TRC | B434915-500mg |

6-Fluoro-2-methylquinoline-4-carboxylic Acid |

716-03-0 | 500mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-86736-10.0g |

6-fluoro-2-methylquinoline-4-carboxylic acid |

716-03-0 | 95% | 10.0g |

$744.0 | 2023-02-11 | |

| Enamine | EN300-86736-0.05g |

6-fluoro-2-methylquinoline-4-carboxylic acid |

716-03-0 | 95% | 0.05g |

$27.0 | 2023-09-02 | |

| Enamine | EN300-86736-0.1g |

6-fluoro-2-methylquinoline-4-carboxylic acid |

716-03-0 | 95% | 0.1g |

$40.0 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011864-1g |

6-Fluoro-2-methyl-quinoline-4-carboxylic acid |

716-03-0 | 1g |

2096.0CNY | 2021-07-13 | ||

| Enamine | EN300-86736-10g |

6-fluoro-2-methylquinoline-4-carboxylic acid |

716-03-0 | 95% | 10g |

$744.0 | 2023-09-02 | |

| Aaron | AR0065I5-100mg |

6-Fluoro-2-methylquinoline-4-carboxylic acid |

716-03-0 | 95% | 100mg |

$80.00 | 2025-03-20 | |

| A2B Chem LLC | AC85969-250mg |

6-Fluoro-2-methylquinoline-4-carboxylic acid |

716-03-0 | 95% | 250mg |

$97.00 | 2024-04-19 | |

| Ambeed | A276113-5g |

6-Fluoro-2-methylquinoline-4-carboxylic acid |

716-03-0 | 95% | 5g |

$391.0 | 2024-04-17 |

6-Fluoro-2-methylquinoline-4-carboxylic acid 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

716-03-0 (6-Fluoro-2-methylquinoline-4-carboxylic acid) 関連製品

- 915923-73-8(7-Fluoro-2-methylquinoline-4-carboxylic acid)

- 288151-68-8(8-Fluoro-2-methylquinoline-4-carboxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:716-03-0)6-Fluoro-2-methylquinoline-4-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):352.0